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Ranacyclin-E

Cat. No.: B1576064
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Description

Ranacyclin-E is a short, cyclic antimicrobial peptide originally isolated from the skin secretions of the edible frog, Rana esculenta . It belongs to the ranacyclin family, which is characterized by a conserved cyclic structure stabilized by a disulfide bond, forming a structural motif known as a "Rana box" . This 17-amino-acid peptide exhibits a significant random coil structure when interacting with membranes, a feature that differentiates it from many other AMPs . Its primary research value lies in its multifaceted biological activities. Initially recognized for its antimicrobial and antifungal properties , this compound has more recently been identified as a potent natural peptide that can stimulate the growth of various slow-growing mycobacteria, including Mycobacterium tuberculosis . At sublethal concentrations, it has been shown to accelerate the transition of mycobacteria from the lag phase to the log phase of growth, thereby reducing the time to positivity (TTP) in culture-based diagnostics . This unique hormetic effect makes it a valuable tool for improving microbial recovery in research and clinical diagnostics. Furthermore, ranacyclins are of significant interest due to their structural similarity to Bowman-Birk-type protease inhibitors, which are known to play roles in anti-inflammatory and anticancer processes, suggesting potential for broader mechanistic studies . Researchers utilize this compound to investigate its specific mechanism of action, which is proposed to involve membrane permeation and pore formation without extensive damage to the bacterial cell wall , as well as its potential synergistic effects with conventional antibiotics. This product is strictly for Research Use Only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

SAPRGCWTKSYPPKPCK

Origin of Product

United States

Origin, Isolation, and Primary Characterization of Ranacyclin E

Natural Source and Biological Context of Ranacyclin-E Elucidation

Isolation from Rana esculenta Skin Secretions

This compound is a naturally occurring peptide that was first isolated from the skin secretions of the edible frog, Rana esculenta. nih.govacs.orgcapes.gov.brresearchgate.net This peptide belongs to a family of short, cyclic antimicrobial peptides known as ranacyclins. nih.govacs.orgcapes.gov.brmdpi.com The term "ranacyclins" was first introduced in 2003 to describe this compound and a related peptide, Ranacyclin-T, which was isolated from Rana temporaria. mdpi.comnih.gov These peptides are components of the frog's innate defense system, found in the granular glands of the skin and released in response to stress or injury. researchgate.net

The ranacyclin family, including this compound, shows structural homology with other peptides isolated from different frog species, such as the pLR peptide from the Northern Leopard frog, Rana pipiens (now Lithobates pipiens). nih.govacs.orgcapes.gov.brcore.ac.uk This suggests a common evolutionary origin for this peptide family. core.ac.uk Ranacyclins are characterized by a conserved peptide sequence that includes a mutated Bowman–Birk trypsin inhibitory loop (TIL). mdpi.comnih.gov

Collection Methodologies for Amphibian Secretions

The acquisition of amphibian skin secretions for peptide isolation is a critical first step. A common and non-lethal method involves mild electrical stimulation, which induces the frog to release the contents of its dermal granular glands. asm.org Another established technique is the stimulation of secretions using adrenaline. researchgate.net Once collected, these crude secretions, which contain a complex mixture of numerous bioactive peptides, are then subjected to further processing to isolate individual compounds like this compound. asm.orgnih.gov

Chromatographic and Spectrometric Approaches for this compound Isolation and Purification

The isolation and purification of this compound from the complex mixture of amphibian skin secretions rely on advanced analytical techniques that separate molecules based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of peptides from crude biological extracts. asm.orgresearchgate.net Specifically, Reverse-Phase HPLC (RP-HPLC) is frequently employed. mdpi.comuq.edu.au In this method, the crude secretion is passed through a column packed with a nonpolar stationary phase. A gradient of an increasing concentration of an organic solvent (like acetonitrile) is used as the mobile phase to elute the bound peptides. uq.edu.aumdpi.com Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. This process allows for the fractionation of the complex mixture, leading to the isolation of pure peptides like this compound. mdpi.comd-nb.info

Mass Spectrometry for Peptide Confirmation

Following separation by HPLC, mass spectrometry (MS) is used to determine the molecular mass of the purified peptides and confirm their identity. mdpi.comresearchgate.net A specific technique, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is commonly utilized for this purpose. mdpi.com This method involves co-crystallizing the peptide sample with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the desorption and ionization of the peptide molecules. The mass-to-charge ratio of these ions is then determined by measuring their time of flight to a detector. This provides a highly accurate molecular mass, which can be compared to the theoretical mass calculated from the amino acid sequence to confirm the identity of this compound. mdpi.comresearchgate.net

Structural Elucidation and Primary Sequence Analysis of this compound

This compound is a small, cyclic peptide composed of 17 amino acid residues. nih.govacs.orgcapes.gov.br The cyclization is achieved through the formation of a disulfide bond between two cysteine residues within the sequence. nih.govuniprot.org While the detailed three-dimensional structure of this compound has not been reported from techniques like NMR spectroscopy, its primary structure—the linear sequence of amino acids—has been determined. researchgate.netuq.edu.au

The primary sequence of this compound is SAPRGCWTKSYPPKPCK. researchgate.net Analysis of this sequence reveals the presence of the two cysteine (C) residues that form the intramolecular disulfide bridge, a characteristic feature of the ranacyclin family. core.ac.ukresearchgate.net This family of peptides shares a high degree of sequence identity, particularly in the loop region formed by the disulfide bond. mdpi.comcore.ac.uk

Amino Acid Sequence Determination

The precise sequence of amino acids in this compound was determined following its isolation. This was achieved through established protein chemistry techniques, including automated Edman degradation. The determined sequence revealed a 17-residue peptide chain. acs.org

A key characteristic of the ranacyclin family is the high degree of sequence homology, particularly within the cyclic portion of the molecule. mdpi.comacs.org this compound shares significant sequence identity with its counterpart, Ranacyclin-T, which was identified from a cDNA library of Rana temporaria. nih.govacs.org They differ by only two amino acid residues located at the N-terminal region of the peptide. acs.org The amino acid sequence for this compound has been deposited in the Swiss-Prot/TrEMBL protein database under the accession number P83663. acs.org

The table below provides a comparison of the amino acid sequences for this compound and the related peptide, Ranacyclin-T.

PeptideSequenceC-terminal
This compound RGCWTKSYP KPCAmidated
Ranacyclin-T GGCWTKSYP KPCAmidated
Conserved amino acids are boldfaced. Data sourced from Mangoni et al. (2003). acs.org

Identification of Cyclic Architecture and Disulfide Linkages

A defining structural feature of this compound is its cyclic architecture. nih.govresearchgate.net This is not a head-to-tail cyclization of the peptide backbone, but rather the result of an intramolecular disulfide bond. acs.orgmdpi.com The amino acid sequence of this compound contains two cysteine (Cys) residues. acs.org These two residues are positioned in such a way that they form a covalent disulfide bridge, creating a loop or cyclic domain within the peptide. vulcanchem.commdpi.com

This cyclic structure is a hallmark of the ranacyclin family and is critical for the peptide's stability and biological function. vulcanchem.commdpi.com The disulfide bond imposes conformational constraints on the peptide, stabilizing a macrocyclic arrangement of the amino acid residues. mdpi.com This stabilized structure is believed to be essential for its interaction with biological targets. The presence of the disulfide bridge was confirmed through mass spectrometry analysis of the native peptide. acs.org This structural motif, often referred to as a "Rana box" in related amphibian peptides, is a conserved feature that plays a central role in maintaining structural integrity. mdpi.com

Biosynthesis and Genetic Aspects of Ranacyclin E

Precursor Peptide Identification and Characterization

The journey to the mature Ranacyclin-E peptide begins with a larger precursor protein, the structure of which has been elucidated through molecular cloning and sequence analysis. This precursor contains distinct regions that guide its processing and maturation.

Deduced Precursor Structure and Amino Acid Residues

The precursor of ranacyclins typically consists of a signal peptide, an acidic spacer, and the mature peptide sequence. nih.govmdpi.com For instance, the precursor for a related ranacyclin, RNF, is composed of 63 amino acid residues. nih.govmdpi.com While the exact length of the this compound precursor is not specified in the provided information, the general structure is conserved among the ranacyclin family. core.ac.uk this compound itself is a 17-residue peptide. capes.gov.brnih.gov The amino acid sequence of this compound is SAPRGCWTKSYPPKPCK. mdpi.com

Signal Peptide and Spacer Region Analysis

The N-terminus of the ranacyclin precursor contains a signal peptide, typically around 22 amino acids in length. nih.govmdpi.comsemanticscholar.org This sequence directs the precursor protein into the secretory pathway. Following the signal peptide is an acidic spacer region, which in the case of the RNF precursor, is 21 amino acids long. nih.govmdpi.com This acidic region is rich in amino acids like aspartic acid and glutamic acid. mdpi.com This structural organization, with a signal peptide and an acidic pro-region, is remarkably conserved across different families of antimicrobial peptides found in frog skin. core.ac.uk

Molecular Cloning and cDNA Library Screening in this compound Research

The discovery and characterization of this compound and its relatives have been significantly advanced by molecular cloning techniques. capes.gov.brnih.gov Researchers construct cDNA libraries from the skin secretions of frogs, which contain a collection of all the messenger RNA (mRNA) transcripts present at that time. libretexts.orgmicrobenotes.com By screening these libraries, often using techniques like "shotgun" cloning or RACE (Rapid Amplification of cDNA Ends), scientists can isolate the specific cDNA that encodes the precursor for a particular peptide. nih.govmdpi.com This was the method used to identify Ranacyclin-T, a close relative of this compound, from a Rana temporaria cDNA library. capes.gov.bracs.orgnih.gov This powerful approach allows for the deduction of the full amino acid sequence of the precursor protein, providing critical insights into its biosynthesis. core.ac.uk

Post-Translational Modifications and Maturation Pathways of this compound

Following translation, the this compound precursor undergoes several crucial modifications to become the mature, active peptide. These post-translational modifications (PTMs) are essential for its structure and function. researchgate.netwikipedia.org

Enzymatic Cleavage Sites

The maturation of this compound involves the precise enzymatic cleavage of the precursor protein. qiagenbioinformatics.com The acidic spacer peptide in ranacyclin precursors typically ends with a dibasic cleavage site, such as Lys-Arg (-K-R-). nih.govmdpi.com This site is recognized by specific proprotein convertases, which are trypsin-like serine proteases that cleave the peptide bond, releasing the mature peptide. imrpress.comresearchgate.net This process ensures that the active peptide is liberated from its precursor form.

C-Terminal Amidation Mechanisms

A key feature of many bioactive peptides, including this compound, is the amidation of their C-terminus. semanticscholar.orgcore.ac.uk This modification is often crucial for the peptide's stability and biological activity. researchgate.net The precursor of amidated peptides typically contains a glycine (B1666218) residue at the C-terminal end of the mature peptide sequence. nih.gov This glycine serves as the amino donor for the amidation reaction, a process catalyzed by a specific enzyme. nih.govwikipedia.org This C-terminal amide group can enhance the peptide's inhibitory potential. mdpi.com

Evolutionary and Phylogenetic Relationships of this compound within Amphibian Peptidomes

The study of antimicrobial peptides (AMPs) in amphibians, such as this compound, offers significant insights into the evolutionary dynamics of innate immunity. The skin peptidome of frogs, particularly those from the Ranidae family, is characterized by a remarkable diversity of AMPs, which are categorized into distinct families based on structural similarities. imrpress.comcreighton.edunih.gov this compound belongs to the ranacyclin family, one of several well-established peptide families that also include brevinins, esculentins, ranatuerins, and temporins. imrpress.comnih.govmdpi.com

A defining feature of amphibian AMP evolution is the high degree of molecular heterogeneity observed even between closely related species. core.ac.uk Peptides from one species rarely share an identical amino acid sequence with those from another, indicating rapid divergence. creighton.educore.ac.uk This species-specificity suggests that the genes encoding these peptides are subject to intense evolutionary pressure, likely driven by the need to counteract a constantly changing spectrum of pathogens in their environment. Consequently, these peptides have become valuable markers for taxonomic classification and in molecular phylogenetic analyses. creighton.educore.ac.uk

The genetic blueprint for these peptides reveals a fascinating evolutionary strategy. AMPs are synthesized as precursor molecules, known as prepropeptides, which are encoded by a single gene locus. imrpress.com These precursors have a tripartite structure: an N-terminal signal sequence, an acidic pro-region, and the C-terminal sequence of the mature, biologically active peptide. imrpress.commdpi.comnih.gov Evolutionary comparisons of these precursor sequences have uncovered a striking pattern: the signal and acidic domains are exceptionally conserved, not only within a species but also across different frog species, even those from distant families. imrpress.com In stark contrast, the C-terminal region encoding the mature AMP is hypervariable. imrpress.com This genetic architecture, combining highly conserved and hypervariable regions, facilitates the rapid evolution and diversification of the functional peptides while maintaining the fundamental mechanism for their synthesis and secretion. This diversification is thought to arise from processes of gene duplication and subsequent divergence. vulcanchem.com

Phylogenetic analyses based on the nucleotide sequences of AMP genes provide a clearer picture of these evolutionary relationships. core.ac.ukmdpi.com Cladistic analysis using the amino acid sequences of AMP families like ranatuerin-2 (B1576050) and brevinin-1 (B586460) has been employed to support the division of frog species into different genera, such as Rana and Lithobates. core.ac.uk Studies involving the cloning and sequencing of AMP transcriptomes from various frog species, such as Rana amurensis, Rana dybowskii, and Pelophylax nigromaculatus, have allowed for the construction of detailed phylogenetic trees. mdpi.com In these trees, AMP sequences cluster into distinct clades corresponding to known families. For instance, sequences from P. nigromaculatus were shown to cluster into 13 clades, one of which was identified as the ranacyclin-N family, demonstrating the distinct evolutionary lineage of ranacyclins within the broader amphibian peptidome. mdpi.comresearchgate.net This continuous process of diversification underscores the critical role of these peptides in the adaptive innate immune system of amphibians. imrpress.commdpi.com

Synthetic Methodologies for Ranacyclin E and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) of Ranacyclin-E

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the linear precursor of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov The key benefit of SPPS is that excess reagents and soluble by-products can be easily washed away by filtration after each step, simplifying the purification process. uq.edu.au The synthesis cycle consists of repeated steps of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. nih.gov

Two primary orthogonal protection strategies are utilized in SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. Both have been applied to the synthesis of ranacyclin peptides. uq.edu.auamericanpeptidesociety.org

Fmoc-Based Strategy: The Fmoc/tBu (tert-butyl) strategy is the most commonly used method for synthesizing ranacyclin peptides, including the open-chain precursor of this compound. uq.edu.aunih.gov In this approach, the Nα-amino group of the amino acid is protected by the base-labile Fmoc group. This group is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org The side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), which remain intact during the Fmoc group removal. qyaobio.com This strategy is favored for its milder deprotection conditions, which minimizes side reactions. americanpeptidesociety.org For the synthesis of open-chain this compound, 2-Chlorotrityl chloride (2-CTC) resin is often used. uq.edu.au

Boc-Based Strategy: The Boc/Bzl (benzyl) strategy represents an alternative and was the original standard for SPPS. In this method, the Nα-amino group is protected by the acid-labile Boc group, which is cleaved using a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. uq.edu.aunih.gov While the harsh conditions can be a drawback, Boc-based synthesis is robust and has been specifically employed for producing backbone-cyclized versions of ranacyclin-related peptides. uq.edu.aunih.gov For these syntheses, Boc-Gly-PAM resins are suitable. uq.edu.au

Comparison of Fmoc and Boc SPPS Protocols for Ranacyclin Synthesis
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Reagent Base (e.g., 20% Piperidine in DMF)Acid (e.g., Trifluoroacetic Acid - TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Benzyl)
Final Cleavage Reagent Strong Acid (e.g., TFA)Very Strong Acid (e.g., Hydrofluoric Acid - HF)
Common Application for Ranacyclins Open-chain precursors (disulfide-cyclized). uq.edu.aunih.govBackbone-cyclized peptides via NCL. uq.edu.aunih.gov

Once the linear peptide sequence is fully assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. This is a critical stage where the choice of reagents, known as a cleavage cocktail, is determined by the peptide's amino acid composition and the synthesis strategy (Fmoc or Boc) employed. nih.govacs.org

For Fmoc-synthesized peptides like the this compound precursor, cleavage is typically achieved using a high concentration of Trifluoroacetic acid (TFA). uq.edu.au To prevent side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine by carbocations generated during deprotection, "scavengers" are added to the TFA. A common cleavage cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). acs.org Another option is Reagent B, which uses triisopropylsilane (B1312306) (TIS) as a scavenger. nih.gov

For Boc-synthesized peptides, a much stronger acid is required for cleavage and deprotection. Hydrogen fluoride (B91410) (HF) is the standard reagent used to remove the benzyl-based side-chain protecting groups and cleave the peptide from the resin. uq.edu.aunih.gov This procedure requires specialized, HF-resistant equipment due to the highly corrosive and toxic nature of the acid.

After cleavage, the crude peptide is precipitated from the acidic solution by adding a cold organic solvent, such as methyl t-butyl ether or diethyl ether, and then collected for purification. nih.gov

Boc-Based and Fmoc-Based Chemistry Protocols

Cyclization Strategies in this compound Synthesis

The biological activity of this compound and its analogues is intrinsically linked to their cyclic structure. Cyclization significantly enhances stability and resistance to degradation by proteases. nih.gov The primary structure of this compound features a loop formed by a disulfide bond. nih.govmdpi.com

The most common method to achieve the cyclic structure of ranacyclins is through the formation of an intramolecular disulfide bond between two cysteine residues. This is accomplished after the linear, fully deprotected peptide has been synthesized and purified.

Several oxidation methods can be employed:

Air Oxidation: A straightforward technique involves dissolving the linear peptide in a dilute aqueous buffer, often at a slightly alkaline pH (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.5), and stirring it while exposed to the open air. uq.edu.au The atmospheric oxygen acts as the oxidant. This method is gentle but can be slow.

Hydrogen Peroxide: A weak solution of hydrogen peroxide (H₂O₂) can be used as a more controlled and faster oxidizing agent to form the disulfide bridge. nih.govmdpi.comresearchgate.net

Other Oxidizing Agents: Other systems like potassium ferricyanide (B76249) or iodine can also be used, though care must be taken to avoid over-oxidation of sensitive residues.

The choice of method depends on the peptide sequence and the desired reaction kinetics. The reaction is typically performed at high dilution to favor the intramolecular cyclization over intermolecular dimerization or oligomerization.

While disulfide bonds are native to this compound, other cyclization strategies can be used to create novel analogues with potentially improved properties.

Lactamization (Backbone Cyclization): This method creates a cyclic peptide by forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid (head-to-tail cyclization) or between the side chains of an acidic (Asp or Glu) and a basic (Lys or Orn) amino acid. nih.gov For creating backbone-cyclized ranacyclin analogues, a strategy involving Native Chemical Ligation (NCL) has been utilized. nih.gov This involves synthesizing the linear peptide using Boc-chemistry on a resin that allows for the generation of a C-terminal thioester. uq.edu.au Following cleavage from the resin, the peptide, which has an N-terminal cysteine, undergoes an intramolecular reaction in a buffer containing a reducing agent, resulting in the formation of a stable amide bond at the ligation site. nih.govnih.gov

Click Chemistry: A powerful and highly efficient method for peptide cyclization involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.comorganic-chemistry.orgwikipedia.org To apply this, two unnatural amino acids, one containing an azide (B81097) group and the other an alkyne group, are incorporated into the peptide sequence during SPPS. mdpi.com After synthesis of the linear precursor, cyclization is induced by adding a copper(I) catalyst, which results in the formation of a highly stable triazole ring, acting as a mimic of the peptide bond. qyaobio.compeptide.com This reaction is very specific, high-yielding, and can be performed on-resin or in solution. mdpi.compeptide.com While not yet specifically documented for this compound, it represents a potent strategy for creating novel, stable analogues. nih.gov

Overview of Cyclization Strategies for Ranacyclin Peptides
StrategyBond FormedDescriptionRelevance to Ranacyclins
Disulfide Bridge Disulfide (S-S)Oxidation of two thiol groups from Cysteine residues post-SPPS.Native cyclization method for this compound and its natural analogues. nih.govmdpi.com
Lactamization (NCL) Amide (CO-NH)Intramolecular reaction between an N-terminal Cysteine and a C-terminal thioester.Used to create backbone-cyclized analogues of related frog-skin peptides. uq.edu.aunih.gov
Click Chemistry (CuAAC) Triazole RingCopper(I)-catalyzed reaction between azide and alkyne-containing amino acids.A potential, powerful synthetic route for creating highly stable this compound analogues. qyaobio.commdpi.com

Disulfide Bond Formation Techniques

Semi-Synthesis Approaches for this compound Derivatives

Semi-synthesis involves using a naturally isolated or fully synthesized peptide as a starting scaffold for further chemical modification to create derivatives. researchgate.net This approach is invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the function of specific amino acid residues.

For the ranacyclin family, semi-synthesis is primarily achieved through the rational design and total synthesis of analogues. For instance, based on the structures of Ranacyclin-T and another related peptide, analogues of Ranacyclin-NF were designed and synthesized to investigate the role of specific residues and C-terminal amidation on biological activity. nih.govresearchgate.net These modifications can include:

Amino Acid Substitution: Replacing specific residues to determine their contribution to structure or function. For example, substituting a proline residue to see its effect on the peptide's conformation. nih.gov

Terminal Modification: Adding or removing modifications like C-terminal amidation to assess their impact on stability and potency. nih.gov

Truncation or Extension: Synthesizing shorter or longer versions of the peptide to identify the minimal active sequence.

These semi-synthetic or analogue-based approaches are crucial for optimizing the therapeutic potential of natural peptides like this compound, aiming to enhance their activity, selectivity, or stability. researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Studies

The exploration of this compound's therapeutic potential has led to the design and synthesis of various analogues to elucidate the relationship between its structure and biological activity. These studies are crucial for developing more potent and selective compounds. The design of these analogues often leverages the structural similarities within the ranacyclin family, a group of cyclic peptides characterized by a conserved Bowman-Birk type trypsin inhibitory loop (TIL). nih.govresearchgate.net Insights gained from studying related ranacyclins, such as ranacyclin-T and ranacyclin-NF (RNF), have been instrumental in guiding the synthetic modifications of the ranacyclin framework. nih.govdntb.gov.ua

The primary goals for designing this compound analogues include enhancing antimicrobial or enzyme inhibitory activity, improving stability, and understanding the role of specific amino acid residues in the peptide's function. Key structural features that are often targeted for modification include the amino acid sequence both within and outside the TIL, the net charge of the peptide, and its secondary structure. nih.govresearchgate.net

The synthesis of this compound and its analogues is typically achieved through standard solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov This well-established method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov Following the assembly of the linear peptide sequence, the crucial cyclization step is performed. This involves the formation of a disulfide bond between two cysteine residues, which creates the characteristic cyclic structure of ranacyclins. nih.govresearchgate.net The peptide is then cleaved from the resin and de-protected. nih.gov The final product is purified and its structure confirmed using techniques like MALDI-TOF mass spectrometry. nih.gov

The biological activity of the synthesized analogues is then rigorously tested. For enzyme inhibitory analogues, this involves measuring their inhibitory constant (Ki) against target proteases like trypsin. For antimicrobial analogues, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined against a panel of microorganisms. nih.gov

The detailed findings from these SAR studies are often presented in data tables to compare the activity of the parent peptide with its synthetic analogues.

Research Findings on Ranacyclin Analogues

The following table summarizes the trypsin inhibitory activity of Ranacyclin-NF (RNF) and its rationally designed analogues, RNF1 and RNF3L. These studies provide a model for understanding how specific structural modifications can impact the biological activity of ranacyclins, offering a blueprint for the design of future this compound analogues.

CompoundModification from RNFTrypsin Inhibitory Constant (Ki)Reference
Ranacyclin-NF (RNF)Parent Peptide447 nM nih.gov
Ranacyclin-NF1 (RNF1)Modification at C-terminus1.3 µM nih.gov
Ranacyclin-NF3L (RNF3L)Amino acid substitution201 nM nih.gov

This table is interactive. Click on the headers to sort the data.

These findings demonstrate that even subtle changes to the peptide sequence can lead to significant alterations in inhibitory potency. For example, RNF3L, with a single amino acid substitution, showed more than double the inhibitory activity of the parent RNF peptide. nih.gov Conversely, modifications at the C-terminus in RNF1 resulted in a decrease in activity. nih.gov

Further studies have also investigated the antimicrobial properties of these analogues against various bacterial strains.

Antimicrobial Activity of Ranacyclin Analogues

The table below details the Minimum Inhibitory Concentration (MIC) of RNF and its analogues against the bacterium Staphylococcus aureus.

CompoundMIC against S. aureus (µM)Reference
Ranacyclin-NF (RNF)>128 nih.gov
Ranacyclin-NF1 (RNF1)>128 nih.gov
Ranacyclin-NF3L (RNF3L)>128 nih.gov

This table is interactive. Click on the headers to sort the data.

While this compound itself is known to possess antimicrobial and antifungal properties, the RNF analogues studied did not show significant direct antimicrobial activity against the tested strains. nih.govacs.org This underscores the diverse functionality within the ranacyclin family and highlights the importance of specific structural features for different biological activities. nih.gov The design of future this compound analogues will undoubtedly build upon these foundational SAR studies to create novel compounds with tailored therapeutic profiles.

Molecular Mechanisms of Action of Ranacyclin E

Ranacyclin-E Interaction with Biological Membranes

The initial and primary mechanism of action for this compound involves its interaction with and disruption of the cellular membrane. This process is governed by its specific physicochemical properties which dictate how it binds to, inserts into, and ultimately compromises the membrane barrier.

Unlike many cationic antimicrobial peptides that rely heavily on initial electrostatic attraction to negatively charged bacterial membranes, this compound's binding is dominated by hydrophobic interactions. mdpi.comrsc.orgnih.gov Research reveals that ranacyclins approach the membrane surface and insert into it primarily through interactions with the hydrophobic core of the lipid bilayer. mdpi.com This is supported by findings that demonstrate this compound and its relatives bind similarly to both negatively charged and neutral zwitterionic membranes, indicating that electrostatic attraction is not the principal driving force for membrane association. nih.govcapes.gov.brweizmann.ac.il

Hydrophobic interactions are short-range forces that require close contact between the peptide's nonpolar residues and the lipid acyl chains of the membrane. researchgate.net In contrast, electrostatic interactions are long-range and occur between the positively charged residues on the peptide and negatively charged components on the bacterial surface. researchgate.net The ability of this compound to effectively bind membranes without a strong dependence on electrostatic attraction is a distinguishing feature compared to many other AMPs. nih.gov

Table 1: Dominant Interaction Forces in this compound Membrane Binding

Interaction Type Role in this compound Binding Experimental Evidence
Hydrophobic Primary driving force for membrane association and insertion. mdpi.com Binds effectively to both neutral (zwitterionic) and negatively charged model membranes. nih.govweizmann.ac.il

| Electrostatic | Secondary or non-dominant role in initial attraction. mdpi.com | Binding is not significantly dependent on the negative charge of the membrane. nih.govweizmann.ac.il |

Following binding, this compound inserts into the hydrophobic core of the membrane. nih.govweizmann.ac.il At a sufficient concentration, these peptides aggregate to form transmembrane pores or channel-like structures, leading to cell leakage. mdpi.com The formation of these pores is a critical step in its antimicrobial activity.

While the precise architecture is under investigation, the "toroidal pore" model is one of the primary mechanisms proposed for α-helical AMPs and is relevant to ranacyclins. nih.govresearchgate.netmdpi.com In this model, the aggregated peptides induce a continuous bending of the lipid monolayers, creating a pore where the peptide molecules line the inner surface, stabilized by the head groups of the lipid molecules. nih.govmdpi.com This structure allows for the passage of water, ions, and other cellular contents, leading to a loss of homeostasis. researchgate.net Transmission electron microscopy studies have supported the hypothesis that ranacyclins form transmembrane pores without causing damage to the bacterial cell wall itself. nih.govcapes.gov.brweizmann.ac.il

The formation of pores or channels by this compound has a profound impact on the integrity and permeability of the cell membrane. nih.govscienceopen.com These structures effectively compromise the membrane's function as a selective barrier, leading to the uncontrolled leakage of essential intracellular components such as ions and nutrients. nih.govresearchgate.net

Studies have demonstrated that ranacyclins are highly effective at permeating bacterial spheroplasts and model membranes. nih.govweizmann.ac.il This permeabilization leads to the dissipation of the membrane potential and ultimately results in cell death. researchgate.net The ability to disrupt membrane integrity is a hallmark of many AMPs and is a key element of this compound's bactericidal effect. researchgate.net

Membrane Permeation and Pore Formation Models (e.g., Toroidal Pore Model)

Intracellular Targets and Cellular Process Modulation by this compound

While membrane disruption is a primary mechanism, evidence suggests that this compound, like other AMPs, may also exert its effects by translocating across the membrane and interacting with internal cellular targets. nih.govmdpi.com This dual-action potential can include the inhibition of crucial biosynthetic pathways.

Some antimicrobial peptides, after entering the cell, can interfere with the synthesis of nucleic acids. nih.govresearchgate.netwikipedia.org There is evidence to suggest that this compound may have a secondary antimicrobial mechanism involving interaction with DNA. researchgate.net Studies have shown that certain peptides can alter the electrophoretic mobility of DNA, indicating a direct binding interaction that could inhibit processes like replication and transcription. researchgate.net By binding to DNA, this compound could physically block the action of polymerases or alter the DNA structure, thereby halting the production of new DNA and RNA and leading to cell death. libretexts.org

In addition to nucleic acids, protein synthesis is another vital intracellular process that can be targeted by antimicrobial peptides. nih.govresearchgate.net Some AMPs are known to inhibit protein synthesis by targeting the ribosome. researchgate.netlibretexts.org These peptides can cross the bacterial membrane and bind to ribosomal components, interfering with the translation process at different stages, such as initiation or elongation. libretexts.orgtitech.ac.jp While direct evidence specifically detailing this compound's inhibition of ribosomal function is an area of ongoing research, its classification among AMPs known to have intracellular targets suggests this as a plausible secondary mechanism of action. nih.govresearchgate.net

Table 2: Overview of this compound's Molecular Mechanisms

Mechanism Category Specific Action Consequence for Target Cell
Membrane Interaction Binds to membrane via hydrophobic interactions. mdpi.com Peptide localizes on the cell surface.
Inserts into the lipid bilayer and forms pores (e.g., toroidal). nih.govnih.govresearchgate.net Loss of membrane integrity, leakage of cellular contents. nih.gov
Intracellular Targeting Binds to DNA, altering its mobility. researchgate.net Inhibition of DNA replication and transcription. libretexts.org

Interference with Bacterial Energy Metabolism

While the primary mechanism of action for this compound is the disruption of the bacterial cell membrane, this action inherently leads to significant interference with the cell's energy metabolism. nih.govacs.orgcapes.gov.br The formation of transmembrane pores or channels disrupts the carefully maintained electrochemical gradients across the bacterial membrane, which are essential for cellular energy production. nih.govacs.orgcapes.gov.br

The bacterial cytoplasmic membrane is the site of the electron transport chain and oxidative phosphorylation, the primary processes for ATP synthesis. The proton motive force (PMF), a gradient of protons across this membrane, is the direct energy source for ATP synthase. By permeabilizing the membrane, this compound is presumed to cause a dissipation of this vital proton gradient. nih.govacs.orgcapes.gov.br This collapse of the PMF would uncouple the electron transport chain from ATP synthesis, leading to a rapid depletion of intracellular ATP. A decrease in essential energy metabolites is a known consequence of antibiotic pressure that compromises a bacterium's ability to maintain homeostasis. frontiersin.org

This disruption of energy generation cripples fundamental cellular processes that are dependent on a steady supply of ATP, including:

Active Transport: The uptake of essential nutrients and the extrusion of toxic substances are severely impaired.

Macromolecule Synthesis: The production of proteins, nucleic acids, and cell wall components, all highly energy-dependent processes, is halted. nih.gov

Motility and Biofilm Formation: These energy-intensive activities, crucial for bacterial survival and pathogenicity, are compromised. mdpi.com

The resulting energy deficit leads to a cascade of metabolic failures, ultimately contributing to bacterial cell death. nih.gov This mode of action, targeting the fundamental process of energy generation, represents a significant aspect of this compound's antimicrobial efficacy.

Comparative Analysis of this compound Mode of Action with Other AMP Classes

The mode of action of this compound, a member of the ranacyclin family, exhibits both similarities and distinct differences when compared to other classes of antimicrobial peptides (AMPs). These comparisons highlight the diverse evolutionary strategies developed by organisms to combat microbial threats.

Ranacyclins are characterized as short, cyclic peptides containing a highly conserved "Rana box" domain stabilized by an intramolecular disulfide bond. mdpi.comvulcanchem.com This structure is crucial for their biological activity, which includes not only antimicrobial action but also protease inhibition, a feature not common to all AMPs. mdpi.comnih.gov

A comparative overview is presented below:

AMP ClassPrimary Structure & ConformationPrimary Mechanism of ActionComparison with this compound
Ranacyclins Cyclic 17-residue peptides with a "Rana box" and a disulfide bridge; adopts a significant portion of random coil structure in the membrane. nih.govacs.orgcapes.gov.brForms transmembrane pores, leading to membrane permeabilization; also exhibits trypsin inhibitory activity. nih.govmdpi.comnih.govN/A
Magainins Linear, cationic, 21-27 residues; form amphipathic α-helices upon membrane interaction. mdpi.comfrontiersin.orgForm toroidal pores in the membrane, leading to lysis; also reported to inhibit energy metabolism proteins. mdpi.comfrontiersin.orgBoth target the membrane, but Magainins are linear and form distinct α-helical pores. This compound is cyclic and has additional protease inhibitory functions.
Defensins Small (29-35 residues), cationic, rich in cysteine, stabilized by multiple disulfide bonds into a characteristic β-sheet structure. asm.orgmdpi.comMembrane disruption via pore formation; can also inhibit cell wall synthesis and display immunomodulatory effects. asm.orgmdpi.comBoth are cysteine-rich and cyclic (due to disulfide bonds). However, Defensins have a well-defined β-sheet structure, whereas this compound is largely random coil in the membrane. nih.govacs.orgcapes.gov.br
Temporins Short (8-17 residues), hydrophobic, and cationic peptides; generally lack cysteine residues. mdpi.comimrpress.comPrimarily disrupt the membrane through a "carpet-like" mechanism, destabilizing the lipid bilayer without forming discrete pores. mdpi.comTemporins are among the shortest AMPs and are linear. This compound is larger, cyclic, and acts via pore formation.
Esculentins Larger (around 46 residues), linear, cationic peptides that form α-helical structures. frontiersin.orgBroad-spectrum membrane permeabilization. frontiersin.orgEsculentins are significantly larger and linear compared to the compact, cyclic structure of this compound.
Protegrins Cationic, cysteine-rich (16-18 residues), form a rigid β-hairpin structure stabilized by two disulfide bonds. mdpi.comRapidly permeabilize both inner and outer bacterial membranes and can inhibit RNA synthesis. mdpi.comBoth are cysteine-rich and target membranes. Protegrins have a distinct β-hairpin structure and an additional intracellular target (RNA synthesis), which has not been reported for this compound.

Biological Activities of Ranacyclin E in in Vitro and Ex Vivo Models

Antimicrobial Spectrum of Ranacyclin-E

This compound demonstrates a notable antimicrobial and antifungal profile, a characteristic shared by other members of the ranacyclin family. acs.orgcapes.gov.brcopewithcytokines.denih.gov

This compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Specifically, it has been shown to be effective against Staphylococcus lentus, a Gram-positive bacterium, and Pseudomonas syringae pv. tabaci, a Gram-negative bacterium. researchgate.net The broader ranacyclin family, including Ranacyclin-T, also shows activity against a range of bacteria such as Bacillus megaterium, Micrococcus luteus (Gram-positive), and Escherichia coli, Yersinia pseudotuberculosis (Gram-negative). uniprot.orgresearchgate.netresearchgate.net

The mechanism of action for ranacyclins involves interaction with the bacterial cell membrane. acs.orgcapes.gov.brnih.gov Unlike many other antimicrobial peptides that rely on electrostatic interactions, ranacyclins primarily interact with the hydrophobic core of the cell membrane. nih.govresearchgate.net This allows them to bind to and insert into both zwitterionic and negatively charged membranes. acs.orgcapes.gov.brnih.gov It is presumed that they form transmembrane pores, leading to increased membrane permeability without causing damage to the bacterial wall. acs.orgcapes.gov.brnih.gov

Table 1: Antibacterial Spectrum of Ranacyclin Family Peptides

Peptide Organism Gram Stain Activity
This compound Staphylococcus lentus Gram-positive Active researchgate.net
This compound Pseudomonas syringae pv. tabaci Gram-negative Active researchgate.net
Ranacyclin-T Bacillus megaterium Bm11 Gram-positive Active uniprot.orgresearchgate.netresearchgate.net
Ranacyclin-T Staphylococcus lentus Gram-positive Active uniprot.orgresearchgate.netresearchgate.net
Ranacyclin-T Micrococcus luteus Gram-positive Active uniprot.orgresearchgate.netresearchgate.net
Ranacyclin-T Escherichia coli D22 Gram-negative Active uniprot.org
Ranacyclin-T Yersinia pseudotuberculosis YP III Gram-negative Active uniprot.orgresearchgate.netresearchgate.net
Ranacyclin-T Pseudomonas syringae pv. tabaci Gram-negative Active uniprot.org
Ranacyclin-B-RN1 Staphylococcus aureus Gram-positive Active mdpi.com
Ranacyclin-B-RN2 Staphylococcus aureus Gram-positive Active mdpi.com

In addition to its antibacterial properties, this compound and other ranacyclins display antifungal activity. acs.orgcapes.gov.brcopewithcytokines.denih.gov For instance, Ranacyclin-T is effective against several species of Candida, including C. albicans, C. tropicalis, and C. guiller-mondii, as well as Phytophthora nicotianae spores. uniprot.orgresearchgate.netresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative organisms)

Anti-Protease Activity of Ranacyclin Family Peptides (e.g., Trypsin Inhibitory Activity)

The ranacyclin family of peptides is structurally related to Bowman-Birk type protease inhibitors. nih.govscispace.com These inhibitors are known for their ability to inhibit serine proteases like trypsin. nih.govdntb.gov.ua Ranacyclins contain a highly conserved mutated Bowman-Birk trypsin inhibitory loop (TIL). nih.gov

While specific data on the trypsin inhibitory activity of this compound is not detailed in the provided search results, other members of the ranacyclin family have demonstrated this property. For example, Ranacyclin-T exhibits trypsin inhibitory activity. nih.govresearchgate.net A novel Bowman-Birk type inhibitor, Ranacyclin-NF, was found to have significant trypsin inhibitory activity with a Ki value of 447 nM. nih.govdntb.gov.ua Structure-activity relationship studies on ranacyclins suggest that amino acid residues outside of the TIL can influence the efficacy of trypsin inhibition. nih.gov

Table 2: Trypsin Inhibitory Activity of Selected Ranacyclin Family Peptides

Peptide Trypsin Inhibitory Activity (Ki)
Ranacyclin-NF 447 nM nih.govdntb.gov.ua
Ranacyclin-NF1 1.3 µM nih.gov
Ranacyclin-NF3L 0.201 µM nih.gov
PPF-BBI 0.17 µM scispace.com

Influence of Environmental Factors on this compound Biological Activity

The biological activity of antimicrobial peptides can be influenced by environmental factors. For this compound and its family, their unique mechanism of action suggests a degree of resilience. Because they interact primarily with the hydrophobic core of membranes rather than through electrostatic interactions with negatively charged lipid head groups, their activity may be less affected by the ionic strength of the surrounding medium compared to other cationic antimicrobial peptides. nih.govresearchgate.net The stability of their cyclic structure, maintained by a disulfide bridge, also contributes to their robustness. mdpi.com However, specific studies detailing the influence of factors like pH, temperature, or the presence of specific ions on this compound's activity were not found in the search results.

Advanced Methodologies in Ranacyclin E Research

Spectroscopic Techniques for Structural and Conformational Studies

Spectroscopic methods are fundamental in determining the secondary structure of peptides like Ranacyclin-E, especially upon interaction with membrane environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful tool for analyzing the secondary structure of chiral molecules like peptides. nih.govnih.gov In the context of this compound research, CD spectroscopy has been employed to determine its conformational state, particularly when interacting with membranes. Studies have revealed that this compound, along with the related peptide pLR, adopts a structure comprising a significant portion of random coil. acs.orgweizmann.ac.il Specifically, in a membrane environment, the conformation of this compound was found to be approximately 70% random coil. nih.govacs.orgweizmann.ac.il This finding is significant as it demonstrates that a highly ordered secondary structure is not a prerequisite for its membrane-permeating activity. acs.org

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another vital technique used to study the structure of biomolecules. ebsco.com It enables the examination of samples in their native state, including peptides interacting with lipid bilayers, by measuring the absorption of infrared radiation. ebsco.com Research on this compound has utilized ATR-FTIR to corroborate the findings from CD spectroscopy. acs.orgweizmann.ac.il These studies confirmed that this compound maintains a predominantly random coil structure (approximately 70%) when partitioned into a membrane. nih.govacs.orgweizmann.ac.il Furthermore, ATR-FTIR analysis has suggested that this compound inserts into the hydrophobic core of the membrane. acs.orgweizmann.ac.il

Table 1: Secondary Structure Composition of Ranacyclin Peptides in a Membrane Environment as Determined by CD and ATR-FTIR Spectroscopy
PeptideSecondary Structure CompositionSource
This compound~70% Random Coil acs.org, weizmann.ac.il, nih.gov
Ranacyclin-T~50% Random Coil acs.org, weizmann.ac.il, nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. ebsco.comwikipedia.org It provides detailed information about atomic-level connectivity and the chemical environment of nuclei within a molecule. wikipedia.orgresearchgate.net For peptides and proteins, NMR can elucidate high-resolution structures, crucial for understanding function and interaction mechanisms. researchgate.net While NMR spectroscopy is an ideal and powerful tool for the detailed structural characterization of cyclic peptides like those in the ranacyclin family, specific studies detailing the comprehensive structural analysis of this compound using this method are not prominently available in the reviewed scientific literature.

Biosensor Technologies for Binding Kinetics and Affinity Measurements

Understanding the kinetics and affinity of this compound's interaction with membranes is key to deciphering its mechanism of action. Biosensor technologies provide real-time, label-free data on these molecular interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical biosensing technique that monitors molecular interactions in real time. cytivalifesciences.com It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, allowing for the quantitative analysis of a binding partner (the analyte) as it flows over the surface. cytivalifesciences.comemory.edu In studies of this compound, SPR analysis using a BIAcore biosensor was instrumental in demonstrating that the peptide binds effectively to both zwitterionic (neutral) and negatively charged membranes. nih.govacs.orgweizmann.ac.il This suggests a broad interaction capability not solely dependent on electrostatic attraction to anionic lipids, which are characteristic of bacterial membranes. acs.orgweizmann.ac.il The technique also provided evidence that this compound inserts into the membrane's hydrophobic core. acs.orgweizmann.ac.il

Tryptophan Fluorescence Spectroscopy for Membrane Binding

Tryptophan is an amino acid whose intrinsic fluorescence is highly sensitive to its local environment. nih.govmdpi.com This property is exploited in Tryptophan Fluorescence Spectroscopy to study peptide-membrane interactions. A shift in the fluorescence emission maximum (a blue shift) and an increase in fluorescence intensity typically occur when a tryptophan residue moves from a polar aqueous environment to the nonpolar lipid core of a membrane. mdpi.com Research on this compound has utilized this technique to investigate its binding to model membranes. acs.orgweizmann.ac.il The results from these fluorescence studies corroborated the SPR data, showing that this compound binds to both negatively charged and zwitterionic membranes, indicating its ability to interact with diverse membrane types. nih.govacs.orgweizmann.ac.il

Table 2: Summary of Biosensor Findings for this compound Membrane Interaction
TechniqueKey FindingInferenceSource
Surface Plasmon Resonance (SPR)Binds to both zwitterionic and negatively charged membranes.Interaction is not solely dependent on electrostatic attraction. acs.org, weizmann.ac.il, nih.gov
Tryptophan Fluorescence SpectroscopyDemonstrates binding to different model membranes.Confirms peptide partitions into the membrane environment. acs.org, weizmann.ac.il, nih.gov

Microscopy Techniques for Membrane Interaction Visualization

Visualizing the direct interaction between antimicrobial peptides and bacterial membranes is crucial for elucidating their mechanism of action. High-resolution microscopy techniques offer a window into the morphological changes induced by these peptides on target cell surfaces.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique used to obtain high-resolution images of a specimen's internal structure. uq.edu.au In the study of this compound, TEM has been instrumental in revealing the physical consequences of its interaction with bacterial membranes.

Research employing TEM, alongside other biophysical methods like surface plasmon resonance (SPR) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, has shown that this compound inserts into the hydrophobic core of the bacterial membrane. weizmann.ac.ilcapes.gov.bracs.org The images obtained from these studies suggest a mechanism that involves the formation of transmembrane pores. weizmann.ac.ilcapes.gov.br A key finding from this research is that this pore-forming action occurs without causing damage to the bacterial cell wall itself, indicating a specific interaction with the cytoplasmic membrane. weizmann.ac.ilcapes.gov.bracs.org

Table 1: Summary of TEM Findings for this compound Membrane Interaction
ObservationInferred MechanismSupporting EvidenceReference
Peptide association with bacterial membraneInsertion into the hydrophobic core of the membraneDirect visualization of peptide-membrane complexes weizmann.ac.ilcapes.gov.br
Disruption of membrane integrityPresumed formation of transmembrane poresObserved alterations in membrane morphology weizmann.ac.ilcapes.gov.bracs.org
Intact bacterial cell wallAction is specific to the cytoplasmic membrane, not causing cell lysis from withoutLack of visible damage to the outer cell wall structure weizmann.ac.il

Computational Biology and Molecular Dynamics Simulations for this compound Studies

Computational biology provides powerful in-silico tools to complement experimental research, offering insights into molecular interactions at an atomic level. nih.gov For peptides like this compound, molecular dynamics (MD) simulations and docking studies are invaluable for predicting structure, understanding conformational dynamics, and modeling interactions with bacterial membranes. researchgate.net These methods can simulate the physical movements of atoms and molecules, allowing researchers to observe the dynamic evolution of a peptide-membrane system. researchgate.netnih.gov

Structure Prediction (e.g., AlphaFold)

While a specific, published AlphaFold prediction for this compound is not available, its known amino acid sequence makes it an ideal candidate for this technology. nih.gov The availability of a predicted high-quality structure would facilitate a deeper understanding of its structure-function relationship and provide the necessary input for subsequent docking and simulation studies.

Docking Studies and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.gov In the context of this compound, docking studies can be used to model its interaction with specific components of bacterial membranes, such as lipid bilayers, to identify key binding residues and favorable conformations.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the peptide-membrane complex over time. nih.gov MD simulations track the movements and interactions of every atom in the system, providing a detailed view of processes like peptide insertion, conformational changes within the membrane, and pore formation. nih.govijbiotech.com Experimental data has shown that this compound adopts a significant portion of a random coil structure (approximately 70%) when in a membrane environment. weizmann.ac.ilcapes.gov.bracs.org This inherent flexibility makes MD simulations particularly crucial for capturing the dynamic behavior that is essential to its biological function. Such simulations can help elucidate the energetic landscape of membrane translocation and the molecular underpinnings of its pore-forming mechanism. nih.gov

Table 2: Applications of Computational Methods in this compound Research
MethodologyApplication to this compoundPotential InsightsReference
Structure Prediction (AlphaFold)Generate a high-fidelity 3D model from the amino acid sequence.Provides the foundational structure for all other computational analyses; highlights key structural motifs. deepmind.googleebi.ac.uk
Molecular DockingPredict the binding pose of this compound with model bacterial membranes.Identifies critical amino acid residues involved in membrane binding and initial interaction orientation. nih.govbakerlab.org
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of this compound within a lipid bilayer over time.Reveals conformational changes upon membrane insertion, stability of the peptide-membrane complex, and the mechanism of pore formation at an atomic level. researchgate.netnih.govnih.gov

Future Research Directions and Translational Perspectives for Ranacyclin E

Exploration of Novel Ranacyclin-E Analogues with Enhanced Bioactivity and Specificity

A critical avenue for future research is the rational design and synthesis of this compound analogues to improve its therapeutic index. Structure-activity relationship (SAR) studies are fundamental to this effort. Research on the related peptide, Ranacyclin-NF, has demonstrated that residues outside the primary functional loop can significantly influence bioactivity. rsc.orgnih.gov This suggests that a similar approach for this compound, involving systematic amino acid substitutions, could yield valuable insights.

Future exploration should focus on several key modifications:

Altering Net Charge and Hydrophobicity: The balance between cationic charge and hydrophobicity is crucial for the membrane-targeting activity of AMPs. mdpi.com Systematically modifying amino acids in this compound to alter these properties could enhance its affinity for specific microbial membranes while potentially reducing toxicity to host cells.

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can confer new properties. For instance, incorporating D-amino acids could enhance resistance to proteolytic degradation, a common challenge for peptide-based drugs. nih.gov Studies on Ranacyclin-NF analogues, where proline was replaced with leucine (B10760876) (RNF3L), showed altered trypsin inhibitory activity, highlighting the importance of single residue changes. nih.gov

Structural Modifications: C-terminal amidation is a common post-translational modification in natural AMPs that can enhance structural stability and biological activity. rsc.org Investigating the effects of amidation on this compound, as was done for the Ranacyclin-NF1 analogue, could be a fruitful strategy. nih.govmdpi.com

Computational methods, including molecular dynamics simulations and docking studies, will be invaluable in predicting how these changes affect the peptide's three-dimensional structure and its interaction with microbial membranes, guiding the synthesis of the most promising candidates. mdpi.com

Table 1: Investigated Analogues of a Related Ranacyclin (Ranacyclin-NF)

Analogue NameModification from Parent (RNF)Observed EffectReference
Ranacyclin-NF1 (RNF1)Free C-terminal acid instead of amideExhibited lower trypsin inhibitory potency nih.govmdpi.com
Ranacyclin-NF3L (RNF3L)Proline at position 3 replaced with LeucineShowed the strongest trypsin inhibitory activity nih.gov

Understanding Resistance Mechanisms to this compound in Microbial Systems

While a key advantage of AMPs is the slower development of microbial resistance compared to conventional antibiotics, it is not an impossibility. frontiersin.org Proactively studying potential resistance mechanisms is crucial for the long-term viability of this compound as a therapeutic. The main mechanisms of resistance to AMPs fall into several categories that warrant investigation. acs.orgresearchgate.net

Key research questions include:

Membrane Modification: Since this compound's primary target is the cell membrane, bacteria could develop resistance by altering their membrane composition. frontiersin.orgmdpi.com This can involve changing the net surface charge to become less negative, thereby repelling the cationic peptide, or modifying lipid composition to hinder peptide insertion.

Proteolytic Degradation: Microbes could evolve or acquire proteases capable of cleaving and inactivating this compound. Research should investigate the peptide's stability against a panel of bacterial proteases.

Efflux Pumps: Bacteria may employ efflux pumps to actively transport this compound out of the cell before it can reach a lethal concentration. acs.org

Biofilm Formation: Bacteria within biofilms exhibit increased resistance. Studies are needed to determine the efficacy of this compound against microbial biofilms and to understand how the biofilm matrix might prevent the peptide from reaching its target cells.

Laboratory evolution experiments, where microbes are exposed to sub-lethal concentrations of this compound over many generations, can be used to select for resistant mutants. Subsequent genomic and proteomic analysis of these mutants would help identify the specific genes and pathways involved in resistance.

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a powerful framework for understanding the broader impact of this compound on microbial physiology. mdpi.com Instead of focusing only on the peptide-membrane interaction, systems-level analyses can reveal the downstream consequences and global cellular response to peptide exposure.

Future research should integrate the following approaches:

Transcriptomics and Proteomics: Techniques like RNA-Seq and mass spectrometry-based proteomics can identify changes in gene and protein expression in bacteria treated with this compound. frontiersin.org This can reveal which metabolic and stress-response pathways are affected, potentially uncovering secondary intracellular targets or unexpected mechanisms of action.

Computational and Synthetic Biology: The convergence of computational modeling and synthetic biology can accelerate the discovery and optimization of AMPs. nih.govacs.org Generative models and deep learning frameworks can be trained on existing peptide data to design novel sequences, like this compound analogues, with predicted high efficacy and low toxicity. elifesciences.org

High-Throughput Screening: Combining synthetic biology with high-throughput screening allows for the rapid testing of large libraries of this compound analogues against a wide array of pathogens to identify candidates with superior activity profiles. acs.org

These approaches will provide a holistic view of this compound's bioactivity and guide the engineering of next-generation peptides with precisely tailored functions. mdpi.com

Development of this compound as a Molecular Probe for Biological Pathways

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for basic research. Its ability to interact with and insert into lipid bilayers makes it a candidate for use as a molecular probe to study membrane biophysics and peptide-lipid interactions. actascientific.com

Potential applications include:

Probing Membrane Dynamics: By labeling this compound with fluorescent tags, researchers can use advanced microscopy techniques to visualize its binding to and perturbation of both model lipid bilayers and live cell membranes. This can provide real-time insights into the mechanics of pore formation and membrane disruption.

Investigating Intracellular Targets: While the membrane is a primary target, some AMPs can translocate into the cytoplasm and interact with intracellular components like DNA, RNA, or metabolic enzymes. mdpi.commdpi.com Labeled this compound could be used to track its location within the cell and identify potential internal binding partners, clarifying its full mechanism of action. For example, fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used to monitor the generation of intracellular reactive oxygen species (ROS) upon peptide treatment. frontiersin.org

Developing this compound as a molecular probe would not only deepen our understanding of its own function but also provide a new tool for the broader cell biology community to investigate fundamental cellular processes.

Methodological Advancements in this compound Characterization and Synthesis

Continued innovation in peptide chemistry and analytical techniques is essential for advancing this compound research from the bench to potential clinical applications. mdpi.combohrium.com While established methods like solid-phase peptide synthesis (SPPS) are effective, newer strategies can improve yield, purity, and the ability to create more complex analogues. rsc.org

Future efforts should focus on:

Advanced Synthesis Strategies: Exploring novel and more efficient macrocyclization techniques is a key research hotspot. rsc.orgrsc.org Chemoenzymatic approaches, which use enzymes for specific steps, and new ligation chemistries can facilitate the synthesis of complex cyclic peptides that are difficult to produce through traditional methods. mdpi.comnih.gov

High-Resolution Characterization: The precise three-dimensional structure of this compound and its analogues dictates their function. Advanced structural biology techniques, including high-resolution mass spectrometry and X-ray crystallography, are needed for detailed characterization. rsc.org

Recombinant Production: For larger-scale production, chemical synthesis can be costly. Developing robust biological expression systems, such as in engineered E. coli or yeast, could provide a more cost-effective and scalable method for producing this compound and its analogues. frontiersin.org

These methodological advancements will be crucial for producing the quantities and quality of peptide needed for extensive preclinical and translational studies. mdpi.comnih.gov

Q & A

What experimental approaches are optimal for elucidating the structural conformation of Ranacyclin-E, and how can potential discrepancies in spectroscopic data be resolved?

Basic Research Focus
To determine this compound’s structure, nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are foundational. NMR resolves atomic-level spatial arrangements, while CD identifies secondary structures (e.g., β-sheets or α-helices). For cyclic peptides like this compound, tandem mass spectrometry (MS/MS) validates cyclization and disulfide bond connectivity .
Methodological Considerations :

  • Data Contradictions : Discrepancies between predicted and observed spectra may arise from solvent effects, pH variations, or dynamic conformational changes. Use molecular dynamics (MD) simulations to model flexibility and validate against experimental data .
  • Validation : Cross-reference crystallographic data (if available) and apply statistical tools like RMSD (root-mean-square deviation) to quantify structural deviations .

How can researchers design dose-response studies to assess this compound’s bioactivity while addressing variability in cell-based assays?

Advanced Research Focus
Dose-response curves require rigorous controls for cytotoxicity, solvent effects (e.g., DMSO), and inter-assay variability.
Methodological Framework :

  • P-E/I-C-O Model :
    • Population (P) : Target cell lines (e.g., cancer or microbial cells).
    • Exposure (E) : this compound concentration gradients.
    • Comparison (C) : Positive/negative controls (e.g., known antimicrobials).
    • Outcome (O) : IC50/EC50 values, viability assays (MTT, ATP luminescence) .
  • Data Normalization : Use Z-score or Grubbs’ test to identify outliers. Replicate experiments across independent batches to confirm reproducibility .

What strategies mitigate confounding variables in in vivo studies evaluating this compound’s pharmacokinetics?

Advanced Research Focus
In vivo models introduce variability in absorption, metabolism, and excretion.
Methodological Solutions :

  • PICO Framework :
    • Population : Animal models (e.g., murine) with defined genetic backgrounds.
    • Intervention : Administer this compound via IV, oral, or topical routes.
    • Control : Vehicle-only groups and comparator compounds.
    • Outcome : Plasma half-life (t1/2), bioavailability, tissue distribution .
  • Confounding Factors : Standardize diet, circadian cycles, and co-administered inhibitors (e.g., CYP450 enzymes). Use LC-MS/MS for sensitive quantification .

How should researchers reconcile contradictory findings in this compound’s mechanism of action across different biological systems?

Advanced Research Focus
Mechanistic contradictions may stem from species-specific receptor affinities or off-target effects.
Methodological Analysis :

  • Comparative Studies : Perform parallel assays in human vs. murine cell lines. Use CRISPR knockouts to validate target specificity .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies. Stratify results by experimental conditions (e.g., pH, temperature) to identify bias .
  • Statistical Tools : Fisher’s exact test or Cochran’s Q test to assess heterogeneity in pooled data .

What computational methods are most effective for predicting this compound’s structure-activity relationships (SAR) while addressing model overfitting?

Advanced Research Focus
SAR modeling requires balancing accuracy and generalizability.
Methodological Workflow :

  • Data Preparation : Curate a diverse dataset of cyclic peptide bioactivities. Use k-fold cross-validation to partition training/test sets .
  • Algorithms : Apply machine learning (e.g., random forests, neural networks) or molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Overfitting Mitigation : Regularization techniques (L1/L2 penalties) and feature selection (Shapley values) to prioritize critical residues .

How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize epimerization and improve yield?

Basic Research Focus
SPPS challenges include side reactions and low cyclization efficiency.
Methodological Optimization :

  • Resin and Coupling Agents : Use Fmoc-protected amino acids with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser test .
  • Cyclization : Employ pseudo-dilution conditions or head-to-tail cyclization enzymes (e.g., sortase A).
  • Quality Control : Analytical HPLC and MALDI-TOF MS to verify purity and correct mass .

What criteria should guide the selection of in vitro vs. ex vivo models for studying this compound’s immunomodulatory effects?

Advanced Research Focus
Model selection impacts translational relevance.
Methodological Criteria :

  • Feasibility (FINER) :
    • In vitro : High-throughput screening of cytokine release (e.g., ELISA, Luminex).
    • Ex vivo : Primary immune cells from human donors to capture inter-individual variability .
  • Ethical Compliance : Prioritize cell lines over animal tissues where possible, adhering to 3R principles .

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